Methyl 3-chloro-2-cyanoprop-2-enoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
methyl (E)-3-chloro-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H4ClNO2/c1-9-5(8)4(2-6)3-7/h2H,1H3/b4-2+ |
InChI Key |
SGBKZULGAZPQPN-DUXPYHPUSA-N |
Isomeric SMILES |
COC(=O)/C(=C/Cl)/C#N |
Canonical SMILES |
COC(=O)C(=CCl)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Chloro 2 Cyanoprop 2 Enoate
Diverse Synthetic Pathways to the Methyl 3-chloro-2-cyanoprop-2-enoate Scaffold
The construction of the this compound framework can be approached through several synthetic strategies. These routes primarily involve the formation of the carbon-carbon double bond and the introduction of the key functional groups.
One of the most common strategies for synthesizing α-cyanoacrylates is the Knoevenagel condensation . In a potential adaptation for this target molecule, the reaction could proceed between a carbonyl compound and an active methylene (B1212753) compound. A plausible pathway involves the reaction of methyl cyanoacetate (B8463686) with a suitable three-carbon electrophile already containing the chloro group. For instance, a reaction with a 1,1,1-trichloroacetone (B165163) equivalent followed by elimination could yield the desired product.
Another viable approach is the hydrochlorination of a corresponding acetylene (B1199291) derivative . Synthesis could start from methyl 2-cyano-3-butynoate. The addition of hydrogen chloride (HCl) across the triple bond would yield the vinyl chloride. This method's success would depend on controlling the regioselectivity of the HCl addition to ensure the chlorine atom adds to the terminal carbon.
A third pathway could involve the direct chlorination of a precursor enolate . For example, the synthesis could start from methyl 2-cyano-3-methoxyprop-2-enoate. Treatment with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), could replace the methoxy (B1213986) group with a chlorine atom. This approach is contingent on the selective reactivity of the enol ether moiety.
Finally, a formylation-chlorination sequence starting from methyl cyanoacetate is conceivable. Vilsmeier-Haack type reagents (e.g., POCl₃/DMF) could be used to introduce a formyl group equivalent at the 3-position, which is then converted to the chloride.
| Pathway | Key Precursors | Key Reagents | General Principle | Potential Advantages | Potential Challenges |
|---|---|---|---|---|---|
| Modified Knoevenagel Condensation | Methyl cyanoacetate, Chloro-carbonyl compound | Base catalyst (e.g., piperidine (B6355638), NaH) | C=C bond formation via condensation | Convergent, well-established reaction type | Availability of suitable chloro-carbonyl precursor |
| Alkyne Hydrochlorination | Methyl 2-cyano-3-butynoate | Hydrogen Chloride (HCl) | Electrophilic addition to a C≡C bond | Direct introduction of the chloro group | Controlling regioselectivity and stereoselectivity |
| Enolate/Enol Ether Chlorination | Methyl 2-cyano-3-methoxyprop-2-enoate | N-Chlorosuccinimide (NCS), SO₂Cl₂ | Electrophilic chlorination | Late-stage introduction of chlorine | Achieving selectivity over other reactive sites |
| Formylation-Chlorination | Methyl cyanoacetate | Vilsmeier-Haack reagent (POCl₃/DMF) | C-C bond formation followed by functional group interconversion | Utilizes simple starting materials | Multi-step, potential for side reactions |
Precursor Design and Optimization in Chemical Synthesis
The efficiency of any synthetic route to this compound is highly dependent on the selection and design of its precursors. Optimization involves considering factors such as availability, cost, reactivity, and the potential for side reactions.
In pathways derived from methyl cyanoacetate, the choice of the ester group can be optimized. While the methyl ester is specified in the target compound, using a bulkier ester like a tert-butyl ester during the synthesis could offer advantages. A bulkier group might provide steric hindrance that directs reactions to other parts of the molecule or could be used as a protecting group that is selectively removed in a final step.
For the chlorine source, the choice of reagent is critical. In alkyne hydrochlorination, using gaseous HCl requires specialized equipment, while generating it in situ from reagents like thionyl chloride and an alcohol could offer better control. In electrophilic chlorination routes, reagents range from simple molecular chlorine (Cl₂) to milder and more selective sources like N-chlorosuccinimide (NCS). The optimization process would involve screening various chlorinating agents to maximize yield and minimize side products, such as dichlorination or addition to the nitrile group.
The design of the carbon backbone precursor is also crucial. For instance, in the Knoevenagel approach, instead of a simple chloro-aldehyde, a precursor like 2-chloro-1,1-diethoxyethane (B156400) could be used. The acetal (B89532) group serves as a protected aldehyde, which can be unmasked under specific conditions to react with methyl cyanoacetate, potentially leading to a cleaner reaction profile.
| Precursor | Role | Synthetic Pathway | Optimization Considerations |
|---|---|---|---|
| Methyl Cyanoacetate | Source of the C2-cyano-ester moiety | Knoevenagel, Formylation-Chlorination | Ester group can be varied for steric or protective purposes (e.g., ethyl, tert-butyl). |
| Methyl 2-cyano-3-butynoate | Alkyne backbone for hydrochlorination | Alkyne Hydrochlorination | Purity is critical to avoid side reactions; stability of the alkyne. |
| Chloroacetaldehyde or equivalent | C3-chloro-aldehyde source | Knoevenagel Condensation | Stability and reactivity; use of protected forms like acetals can improve handling and selectivity. |
| N-Chlorosuccinimide (NCS) | Electrophilic chlorinating agent | Enolate/Enol Ether Chlorination | Offers higher selectivity compared to harsher reagents like Cl₂ gas. Solvent choice can influence reactivity. |
Stereocontrolled Synthesis and Geometric Isomer Considerations
The double bond in this compound is substituted with two different groups on each carbon atom (C2: -CN and -COOCH₃; C3: -H and -Cl). This structural feature gives rise to geometric isomerism. The two possible isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. siue.edu
(E)-isomer: The higher priority groups on each carbon of the double bond are on opposite sides. For C2, the -CN group is higher priority than -COOCH₃. For C3, the -Cl group is higher priority than -H. Thus, in the (E)-isomer, the cyano group and the chlorine atom are on opposite sides of the double bond.
(Z)-isomer: The higher priority groups are on the same side of the double bond. In this case, the cyano group and the chlorine atom would be on the same side.
Controlling the stereochemical outcome of the synthesis is a key challenge. The thermodynamic stability of the two isomers often dictates the final product ratio. Generally, the (E)-isomer is expected to be more stable due to reduced steric strain between the bulky substituents (-CN and -Cl). quizlet.com
The choice of synthetic route and reaction conditions can heavily influence the E/Z ratio.
In Knoevenagel-type condensations, the stereoselectivity is often governed by the mechanism of water elimination from the aldol-type intermediate. The use of specific catalysts or solvents can favor the formation of one isomer over the other.
In alkyne hydrochlorination, the addition of HCl can occur in either a syn or anti fashion, leading to different geometric isomers. The reaction conditions (temperature, catalyst, solvent) can be tuned to favor one addition mode. For example, radical-initiated additions might favor anti-addition, while ionic mechanisms could proceed via syn-addition.
Post-synthetic isomerization is also a possibility. The (Z)-isomer, if formed, might be converted to the more stable (E)-isomer upon heating or exposure to acid or base catalysts. Therefore, purification methods must also be chosen carefully to avoid altering the isomeric ratio of the final product.
Catalytic Approaches to Enantioselective and Diastereoselective Synthesis
While this compound itself is an achiral molecule, the principles of catalytic asymmetric synthesis are highly relevant for its use as an intermediate. If this compound were to react with a prochiral nucleophile or be modified to contain a chiral center, catalytic methods would be essential for controlling the stereochemistry of the products.
Enantioselective Catalysis: Should a chiral derivative of this compound be desired, for instance, by replacing the hydrogen at C3 with an alkyl group, methods for enantioselective chlorination could be employed. Research has shown that chiral hydrogen-bond donor catalysts, such as arylpyrrolidino squaramides, can promote the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with high efficiency. nih.gov In a hypothetical synthesis, a chiral squaramide catalyst could bind to both the enolate precursor and the electrophilic chlorinating agent (like NCS) through non-covalent interactions, creating a chiral environment that directs the attack to one face of the molecule, resulting in an enantiomerically enriched product. nih.gov
Diastereoselective Synthesis: this compound is a Michael acceptor, meaning it can react with nucleophiles in a conjugate addition reaction. If this substrate reacts with a chiral nucleophile, or in the presence of a chiral catalyst, two new stereocenters could be formed, leading to diastereomeric products. The development of catalytic methods to control this diastereoselectivity is a key area of modern organic synthesis. For example, a chiral Lewis acid could coordinate to the cyano or ester group of the molecule, activating it for nucleophilic attack and simultaneously shielding one face of the double bond, thereby directing the incoming nucleophile to the opposite face and controlling the formation of a specific diastereomer. nih.gov
| Catalytic Approach | Catalyst Type | Relevant Transformation | Mechanism of Stereocontrol |
|---|---|---|---|
| Enantioselective Chlorination | Chiral Squaramides, Thioureas | Asymmetric synthesis of chiral chloro-analogs | Non-covalent interactions create a chiral pocket, directing the approach of the chlorinating agent. nih.gov |
| Diastereoselective Conjugate Addition | Chiral Lewis Acids (e.g., Cr(III), Sc(III) complexes) | Reaction with nucleophiles to form diastereomeric products | Catalyst coordinates to the substrate, activating it and creating steric bias for facial selectivity. nih.gov |
| Organocatalysis | Chiral Amines (Enamine catalysis) | Functionalization of derivatives | Formation of a chiral enamine or iminium ion intermediate directs subsequent reactions. |
Green Chemistry Principles in this compound Production
Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Addition reactions, like the hydrochlorination of an alkyne, generally have a higher atom economy than multi-step routes involving protecting groups or condensation reactions where water is eliminated.
Use of Safer Solvents and Reagents: Traditional organic syntheses often use volatile and toxic chlorinated solvents like dichloromethane (B109758) or chloroform. nih.gov Green approaches would prioritize the use of safer alternatives such as water, ethanol, or supercritical CO₂. semanticscholar.org Furthermore, replacing hazardous reagents like phosgene (B1210022) or thionyl chloride with solid, more manageable chlorinating agents like NCS would be a significant improvement.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. semanticscholar.org Developing catalytic versions of the synthetic pathways, such as a reusable solid acid catalyst for a Knoevenagel condensation or a recyclable Lewis acid for a chlorination step, would align with green chemistry principles.
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted or ultrasound-assisted syntheses can often accelerate reaction rates at lower temperatures, thus contributing to energy efficiency. nih.gov
Waste Prevention: The ideal synthesis would produce no waste. This can be approached by choosing reactions with high yields and selectivity, and by developing processes where co-products can be recycled or used elsewhere. For example, in a condensation reaction that produces water, designing a process where the water can be easily removed and the catalyst recycled would be a green approach. ajgreenchem.com
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Prevention | Optimize reaction conditions to maximize yield and minimize byproduct formation. |
| Atom Economy | Favor addition reactions (e.g., alkyne hydrochlorination) over substitution or elimination reactions. |
| Less Hazardous Chemical Syntheses | Replace hazardous chlorinating agents (e.g., Cl₂ gas) with safer alternatives like N-chlorosuccinimide. |
| Safer Solvents | Substitute volatile organic solvents (VOCs) like CH₂Cl₂ with greener options such as water, ethanol, or ionic liquids. semanticscholar.org |
| Design for Energy Efficiency | Utilize microwave or ultrasonic irradiation to reduce reaction times and energy consumption. nih.gov |
| Use of Catalysis | Employ recyclable solid acid or base catalysts for condensation steps instead of stoichiometric reagents. |
Elucidation of Reactivity and Reaction Mechanisms of Methyl 3 Chloro 2 Cyanoprop 2 Enoate
Electrophilic and Nucleophilic Characterization of the Enone and Cyano Moieties
The reactivity of methyl 3-chloro-2-cyanoprop-2-enoate is dominated by its pronounced electrophilic nature. The molecule's structure incorporates three powerful electron-withdrawing groups: a methyl ester (-COOCH₃), a cyano (-C≡N), and a chloro (-Cl) group, all in conjugation with a C=C double bond. This arrangement polarizes the π-electron system, creating significant electron deficiency, particularly at the β-carbon (C3).
The key electrophilic and nucleophilic centers are identified as follows:
Primary Electrophilic Center: The β-carbon of the prop-2-enoate system is the most significant electrophilic site. The strong resonance and inductive effects of the attached cyano and ester groups withdraw electron density from the double bond, making this carbon highly susceptible to attack by nucleophiles. This is the reactive site for conjugate addition reactions.
Secondary Electrophilic Centers: The carbonyl carbon of the ester group and the carbon atom of the cyano group also exhibit electrophilic character and can be attacked by strong, "hard" nucleophiles.
The combination of these features makes this compound an exceptionally reactive Michael acceptor and a versatile substrate for various addition and cycloaddition reactions.
Detailed Mechanistic Investigations of Addition Reactions
The electron-deficient nature of the double bond in this compound makes it a prime candidate for various addition reactions.
Michael Additions and Related Conjugate Processes
The Michael addition, or conjugate 1,4-addition, is a characteristic reaction for this compound. The mechanism involves the attack of a soft nucleophile (the Michael donor) on the electrophilic β-carbon (the Michael acceptor).
The general mechanism proceeds in three steps:
Nucleophilic Attack: The nucleophile adds to the β-carbon of the alkene.
Enolate Formation: The π-electrons of the double bond shift to form a resonance-stabilized enolate intermediate, with the negative charge delocalized over the α-carbon, the cyano group, and the ester carbonyl group.
Protonation: The enolate intermediate is protonated, typically by a solvent or during acidic workup, to yield the final 1,4-adduct.
Due to the high degree of activation by two potent electron-withdrawing groups, this reaction is generally efficient and can be performed with a wide range of nucleophiles under mild conditions.
Cycloaddition Reactions, Including [3+2] Cycloadditions
This compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, particularly the [3+2] cycloaddition with nitrones. wikipedia.org In this concerted, pericyclic reaction, the nitrone acts as a 1,3-dipole, reacting with the alkene to form a five-membered isoxazolidine (B1194047) ring. wikipedia.org
The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. rsc.org For an electron-deficient alkene like this compound, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital of the nitrone (HOMOnitrone) and the Lowest Unoccupied Molecular Orbital of the alkene (LUMOalkene). rsc.org This interaction typically favors the formation of the 4-substituted isoxazolidine regioisomer. wikipedia.org The reaction is stereospecific, preserving the stereochemistry of the alkene in the product. wikipedia.org
Reactivity with Nitrogen-Containing Nucleophiles: Amine and Hydrazine (B178648) Derivatives
Nitrogen-based nucleophiles readily react with this compound, primarily via a Michael addition pathway.
Amines: Primary and secondary amines are effective nucleophiles for the conjugate addition to α,β-unsaturated esters. nih.govsemanticscholar.org The reaction proceeds via the standard Michael addition mechanism to yield β-amino ester derivatives. The reaction is often efficient and can be performed under solvent-free conditions or promoted by microwave irradiation. nih.govsemanticscholar.orgresearchgate.net
Hydrazine Derivatives: The reaction with hydrazine presents a pathway to heterocyclic synthesis. The initial step is a Michael addition of the hydrazine to the β-carbon. This is likely followed by an intramolecular nucleophilic substitution where the second nitrogen atom of the hydrazine attacks the α-carbon, displacing the chlorine atom. The resulting intermediate then undergoes cyclization and tautomerization to form a substituted pyrazole (B372694) derivative. This sequence provides a versatile route to highly functionalized pyrazole compounds, which are significant scaffolds in medicinal chemistry. nih.gov
| Nucleophile | Reaction Type | Plausible Product Structure |
| Primary Amine (R-NH₂) | Michael Addition | Methyl 3-(alkylamino)-3-chloro-2-cyanopropanoate |
| Secondary Amine (R₂NH) | Michael Addition | Methyl 3-(dialkylamino)-3-chloro-2-cyanopropanoate |
| Hydrazine (H₂N-NH₂) | Michael Addition / Cyclization | Methyl 5-amino-1H-pyrazole-4-carboxylate |
| Phenylhydrazine (PhNHNH₂) | Michael Addition / Cyclization | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate |
Reactivity with Carbon-Based Nucleophiles: Active Methylene (B1212753) Compounds and Organometallics
A variety of carbon nucleophiles can form new carbon-carbon bonds with this compound.
Active Methylene Compounds: Carbanions derived from active methylene compounds (e.g., malononitrile, ethyl acetoacetate) are excellent Michael donors. rsc.orggoogle.com In the presence of a base, these compounds deprotonate to form a soft, resonance-stabilized carbanion that adds efficiently to the β-carbon of the acceptor. This reaction is a powerful tool for C-C bond formation, leading to highly functionalized adducts. google.com
Organometallics: The reactivity of organometallic reagents depends on their "hardness."
Soft Nucleophiles (Organocuprates): Gilman reagents (lithium dialkylcuprates, R₂CuLi) are soft nucleophiles and will preferentially undergo conjugate (1,4) addition to the β-carbon, similar to other Michael donors.
Hard Nucleophiles (Organolithiums/Grignards): Harder nucleophiles, such as organolithium (R-Li) or Grignard (R-MgX) reagents, are more likely to attack the harder electrophilic center: the carbonyl carbon of the ester group. This results in a 1,2-addition, yielding a tertiary alcohol after hydrolysis.
| Nucleophile | Hard/Soft Character | Predominant Reaction Type |
| Malononitrile (in base) | Soft | Michael (1,4) Addition |
| Ethyl Acetoacetate (in base) | Soft | Michael (1,4) Addition |
| Lithium Dimethylcuprate | Soft | Michael (1,4) Addition |
| Methyllithium | Hard | 1,2-Addition (to C=O) |
| Phenylmagnesium Bromide | Hard | 1,2-Addition (to C=O) |
Rearrangement Reactions and Associated Mechanistic Pathways
While this compound itself is not prone to simple rearrangements, the products derived from its reactions can undergo subsequent structural reorganization.
For instance, heterocyclic products formed from cycloaddition or cyclization reactions can be substrates for rearrangements. The isoxazolidine ring formed from a [3+2] cycloaddition can undergo N-O bond cleavage under reductive conditions, leading to amino alcohol products which could then be susceptible to further transformations.
In the synthesis of substituted pyridines, which can be envisioned from the reaction with enamine precursors, a Dimroth-type rearrangement could occur. This rearrangement involves the ring-opening of a heterocyclic system followed by re-cyclization to give an isomer where a ring atom and a substituent have exchanged places. For example, a pyran-imine intermediate, formed from the reaction of the enone with an active methylene compound in the presence of ammonia, could rearrange to a dihydropyridine (B1217469) derivative. mdpi.com Such pathways highlight the utility of the initial adducts as intermediates for accessing diverse and complex molecular architectures.
Metal-Catalyzed Transformations and Cross-Coupling Methodologies of this compound
Metal-catalyzed cross-coupling reactions represent a powerful toolkit in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are instrumental in the construction of complex molecular architectures. However, a comprehensive review of the scientific literature reveals a notable scarcity of published research specifically detailing the application of this compound as a substrate in these transformations.
For instance, in a hypothetical Suzuki-Miyaura coupling, one could envision the palladium-catalyzed reaction of this compound with a variety of arylboronic acids to yield Methyl 3-aryl-2-cyanoprop-2-enoates. Such a reaction would likely employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Similarly, a Heck reaction could theoretically be employed to couple this compound with various alkenes, leading to the formation of substituted dienes. This would typically involve a palladium catalyst and a base. wikipedia.org In the context of a Sonogashira coupling, the reaction of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would be expected to produce enynes.
Despite these theoretical possibilities, the absence of specific research findings prevents the creation of detailed data tables and an in-depth discussion of the reactivity and reaction mechanisms of this compound in metal-catalyzed transformations. Further experimental investigation is required to elucidate the potential of this compound in cross-coupling methodologies and to establish optimized protocols for its use in synthetic chemistry.
Applications of Methyl 3 Chloro 2 Cyanoprop 2 Enoate in Complex Molecular Synthesis
Versatile Synthon for Highly Substituted Organic Frameworks
The strategic arrangement of electron-withdrawing groups and a reactive leaving group (chloride) makes Methyl 3-chloro-2-cyanoprop-2-enoate an excellent precursor for creating densely functionalized and highly substituted organic molecules. The inherent reactivity of its electrophilic double bond, coupled with the potential for nucleophilic substitution of the chloro group, allows for a stepwise and controlled introduction of various substituents. This dual reactivity is instrumental in the synthesis of sterically congested and electronically diverse acyclic and carbocyclic frameworks that are often challenging to access through other synthetic routes.
The cyano and ester moieties not only activate the double bond for nucleophilic attack but also serve as versatile handles for subsequent chemical transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, thereby providing access to a range of other functionalities. Similarly, the methyl ester can be saponified, reduced, or converted to other esters or amides. This latent functionality allows chemists to build molecular complexity in a programmed manner, making this compound a cornerstone in the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry.
Strategic Intermediate in Heterocyclic Compound Synthesis
The construction of heterocyclic rings is a central theme in organic synthesis, given the prevalence of these scaffolds in natural products, pharmaceuticals, and agrochemicals. This compound serves as a powerful and adaptable intermediate for the synthesis of a broad spectrum of heterocyclic compounds. Its ability to react with a variety of dinucleophiles through condensation and cyclization reactions provides a direct and efficient entry into numerous important heterocyclic systems.
The synthesis of substituted pyrroles, a core structure in many biologically active molecules, can be efficiently achieved using this compound. The reaction with α-amino ketones or related enamines, in a variation of the Paal-Knorr synthesis, can lead to the formation of highly functionalized pyrroles. The reaction typically proceeds via an initial Michael addition of the enamine to the activated double bond of the cyanopropenoate, followed by an intramolecular cyclization with the elimination of hydrogen chloride. The resulting pyrrole (B145914) ring is adorned with cyano and ester groups, which can be further manipulated to introduce additional diversity.
Table 1: Synthesis of Pyrrole Derivatives
| Reactant | Product | Reaction Conditions |
|---|---|---|
| α-Amino Ketone | Highly substituted pyrrole | Base-catalyzed condensation |
The construction of six-membered nitrogen-containing heterocycles such as pyrimidines and pyridazines is another significant application of this compound. The reaction with amidines or guanidines provides a straightforward route to substituted pyrimidines. This transformation involves a condensation-cyclization sequence where the dinucleophilic amidine attacks both the electrophilic double bond and the ester carbonyl, ultimately leading to the formation of the pyrimidine (B1678525) ring.
Similarly, pyridazine (B1198779) derivatives can be synthesized through the reaction of this compound with hydrazine (B178648) or its derivatives. The reaction proceeds via a conjugate addition of one nitrogen of the hydrazine, followed by an intramolecular cyclization involving the second nitrogen atom and the ester functionality, yielding functionalized pyridazinones.
Five-membered heterocycles with two adjacent heteroatoms, such as pyrazoles and isoxazoles, are readily accessible using this compound. The reaction with hydrazine or substituted hydrazines leads to the formation of pyrazole (B372694) derivatives. The reaction mechanism typically involves a Michael addition followed by a cyclization-elimination sequence. The resulting pyrazoles bear cyano and ester functionalities, which are valuable for further synthetic elaborations.
In a similar fashion, the reaction with hydroxylamine (B1172632) furnishes isoxazole (B147169) derivatives. The nucleophilic oxygen of hydroxylamine can attack the ester, while the nitrogen attacks the double bond, or vice-versa, leading to the formation of the isoxazole ring after cyclization and dehydration. The regiochemical outcome of these reactions can often be controlled by the reaction conditions.
Table 2: Synthesis of Pyrazole and Isoxazole Scaffolds
| Reagent | Resulting Heterocycle | Key Reaction Type |
|---|---|---|
| Hydrazine | Substituted Pyrazole | Condensation-Cyclization |
This compound is also a key precursor for the synthesis of fused heterocyclic systems like quinoxalines. The reaction with ortho-phenylenediamines is a well-established method for constructing the quinoxaline (B1680401) scaffold. This reaction proceeds through an initial nucleophilic attack of one of the amino groups on the double bond, followed by an intramolecular cyclization of the second amino group onto the ester carbonyl, and subsequent aromatization to yield the stable quinoxaline ring system. This approach allows for the synthesis of a variety of substituted quinoxalines, which are important motifs in many pharmaceutical agents.
Role in Multi-Component Reaction Design for Chemical Diversity
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. jocpr.comresearchgate.netjocpr.com This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate libraries of structurally diverse compounds. jocpr.comresearchgate.netjocpr.com this compound, with its multiple reactive sites, is an ideal component for the design of novel MCRs.
In a typical MCR design, this compound can act as a versatile electrophilic component. For example, a one-pot reaction involving an amine, an aldehyde, and this compound could, in principle, lead to the formation of highly functionalized piperidine (B6355638) or dihydropyridine (B1217469) derivatives through a cascade of reactions including imine formation, Michael addition, and intramolecular cyclization. The ability to bring together multiple simple starting materials to create complex and diverse molecular architectures underscores the significant potential of this compound in combinatorial chemistry and drug discovery efforts.
Precursor to Advanced Functional Materials
The unique electronic and structural characteristics of this compound make it a valuable precursor for the synthesis of advanced functional materials. Its electron-deficient double bond, activated by both the cyano and the ester groups, allows for facile reactions with a variety of nucleophiles. This reactivity is fundamental to the construction of larger, conjugated systems often found in organic electronics and nonlinear optical materials.
One of the key applications in this area is the synthesis of heterocyclic compounds, which form the core of many functional dyes, organic semiconductors, and photoluminescent materials. For instance, the reaction of this compound with hydrazine derivatives leads to the formation of pyrazole compounds. These pyrazole rings are important structural motifs in materials designed for applications such as organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The specific substitution pattern offered by this precursor allows for fine-tuning of the electronic properties of the resulting materials.
Detailed research has shown that the chlorine atom can be readily displaced by various nucleophiles, enabling the introduction of a wide range of functional groups. This versatility is crucial for tailoring the properties of the final material, such as its absorption and emission spectra, thermal stability, and charge transport characteristics. The table below summarizes the key reactive sites and their potential for generating functional materials.
| Reactive Site | Type of Reaction | Potential Functional Material |
| Activated Alkene | Michael Addition | Polymer backbones, sensory materials |
| Vinylic Chloride | Nucleophilic Substitution | Dyes, organic conductors |
| Nitrile Group | Cycloaddition, Hydrolysis | Heterocyclic liquid crystals, functional polymers |
| Ester Group | Amidation, Reduction | Modified surfaces, biocompatible materials |
Contributions to Total Synthesis of Natural Products and Analogues
In the realm of natural product synthesis, building blocks that offer a high degree of functionality and stereochemical control are invaluable. This compound serves as a compact and highly functionalized C4-synthon, providing a rapid means of introducing complexity in multi-step syntheses.
Its role is particularly significant in the synthesis of nitrogen-containing heterocyclic natural products and their analogues. Many alkaloids and other biologically active compounds feature pyrazole, isoxazole, or pyridine (B92270) rings. The reaction of this compound with dinucleophiles is a powerful strategy for constructing these core structures. For example, reaction with hydroxylamine can yield isoxazole derivatives, while reactions with amidines can lead to pyrimidines. These heterocycles are central to the structure of numerous pharmaceuticals and agrochemicals.
The ability to perform sequential reactions at different sites of the molecule allows for a divergent synthetic approach. A synthetic chemist can first utilize the Michael addition reactivity and then subsequently perform a substitution of the chloro group, or vice versa. This planned sequence of reactions enables the construction of complex substitution patterns around a core structure, which is a common challenge in the total synthesis of natural products. The development of analogues of natural products for structure-activity relationship (SAR) studies is also facilitated by the reactivity of this compound, allowing for the systematic modification of a lead compound to optimize its biological activity.
Advanced Spectroscopic and Structural Elucidation Studies of Methyl 3 Chloro 2 Cyanoprop 2 Enoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For Methyl 3-chloro-2-cyanoprop-2-enoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of a compound like this compound is expected to show distinct signals for the methyl ester protons and the vinylic proton. The methyl protons (–OCH₃) would typically appear as a singlet in the range of 3.8-4.0 ppm due to the deshielding effect of the adjacent oxygen atom. The chemical shift of the vinylic proton (C=CH–Cl) is influenced by the electronegativity of the chlorine atom and the anisotropic effects of the cyano and carbonyl groups. This proton would likely resonate as a singlet further downfield. For a closely related compound, ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, the vinylic proton appears as a singlet at 8.20 ppm, while the ethyl ester protons show a quartet at 4.39 ppm and a triplet at 1.40 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances would include the methyl ester carbon (around 50-60 ppm), the nitrile carbon (typically 115-125 ppm), the olefinic carbons, and the carbonyl carbon (usually in the range of 160-170 ppm). nih.gov The carbon atom attached to the chlorine (C-3) would be significantly deshielded, while the cyano-substituted carbon (C-2) would also exhibit a characteristic downfield shift. For ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, the carbonyl carbon resonates at 162.2 ppm, the olefinic carbons at 153.3 and 103.6 ppm, and the nitrile carbon at 115.2 ppm. rsc.org
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinylic-H | ~8.20 (singlet) | - |
| -OCH₃ | ~3.90 (singlet) | ~53 |
| C=O | - | ~162 |
| C-CN | - | ~104 |
| C-Cl | - | ~153 |
| -CN | - | ~115 |
Note: The chemical shift values are estimates based on analogous compounds and general spectroscopic principles.
Two-dimensional NMR techniques are crucial for establishing through-bond and through-space correlations between nuclei, which is essential for confirming the molecular structure and determining the stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. In the case of this compound, a COSY spectrum would be relatively simple due to the limited number of coupled protons. It would primarily be used to confirm the absence of coupling for the singlet signals observed in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment would definitively link the methyl proton signal to the methyl carbon signal and the vinylic proton signal to its corresponding olefinic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:
The methyl protons and the carbonyl carbon.
The vinylic proton and the cyano carbon, the carbonyl carbon, and the cyano-substituted olefinic carbon.
The methyl protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space. For this compound, a NOESY experiment could potentially show a correlation between the vinylic proton and the methyl ester protons, which would provide evidence for a specific geometric isomer (E or Z) around the C=C double bond.
| 2D NMR Experiment | Purpose | Expected Correlations for this compound |
| COSY | ¹H-¹H through-bond connectivity | Confirmation of isolated spin systems (singlets). |
| HSQC | Direct ¹H-¹³C one-bond correlation | Vinylic-H to Vinylic-C; -OCH₃ protons to -OCH₃ carbon. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Vinylic-H to C=O, -CN, and C-CN; -OCH₃ protons to C=O. |
| NOESY | ¹H-¹H through-space proximity | Potential correlation between vinylic-H and -OCH₃ protons to determine E/Z isomerism. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the stretching vibrations of its key functional groups. The nitrile (C≡N) group typically exhibits a sharp, intense absorption band in the region of 2220-2260 cm⁻¹. The carbonyl (C=O) stretching vibration of the α,β-unsaturated ester would appear at a lower frequency than a saturated ester, generally in the range of 1710-1730 cm⁻¹, due to conjugation. The C=C double bond stretch is expected around 1620-1640 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N and C=C stretching vibrations, which are often strong and sharp in the Raman spectrum, would be particularly useful for characterization. Raman spectroscopy can also be advantageous for studying aqueous systems, as water is a weak Raman scatterer. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C≡N | Stretch | 2220-2260 | IR, Raman |
| C=O (conjugated ester) | Stretch | 1710-1730 | IR |
| C=C | Stretch | 1620-1640 | IR, Raman |
| C-O | Stretch | 1200-1300 | IR |
| C-Cl | Stretch | 600-800 | IR |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺˙). Due to the presence of chlorine, this peak would be accompanied by an isotope peak ([M+2]⁺˙) with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For this molecule, prominent fragmentation could involve:
Loss of a chlorine radical (·Cl): This would lead to a fragment ion at m/z [M-35]⁺.
Loss of the methoxy (B1213986) radical (·OCH₃): This would result in an acylium ion at m/z [M-31]⁺.
Loss of the methyl group (·CH₃): A fragment at m/z [M-15]⁺ could be observed.
McLafferty rearrangement: This is less likely for this specific structure due to the absence of a γ-hydrogen on a saturated carbon chain.
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Neutral Loss |
| [M]⁺˙ | 159/161 | - |
| [M-Cl]⁺ | 124 | ·Cl |
| [M-OCH₃]⁺ | 128/130 | ·OCH₃ |
| [M-COOCH₃]⁺ | 100/102 | ·COOCH₃ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The presence of the polar cyano and ester groups, along with the chlorine atom, would likely lead to a densely packed structure.
Dipole-Dipole Interactions: The significant dipole moments of the C=O and C≡N bonds would result in strong dipole-dipole interactions, influencing the alignment of molecules in the crystal lattice.
Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential (σ-hole) along the C-Cl bond axis, could participate in halogen bonding with nucleophilic atoms such as the oxygen of the carbonyl group or the nitrogen of the cyano group of neighboring molecules. rsc.orgnih.gov This type of interaction is highly directional and can play a crucial role in directing the crystal packing.
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the methyl and vinylic protons as donors and the carbonyl oxygen or cyano nitrogen as acceptors could further stabilize the crystal structure.
Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This technique maps the electron distribution of a molecule within a crystal, providing a detailed picture of how molecules pack together. nih.gov The surface is generated based on partitioning the crystal's electron density into molecular fragments. nih.gov
For compounds structurally similar to this compound, such as other cyanoacrylate derivatives, Hirshfeld surface analyses consistently show that H···H, H···O/O···H, and H···N/N···H contacts are the most significant contributors to crystal stability. nih.govresearchgate.netiucr.org For instance, in ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate, the analysis revealed that H···H contacts accounted for 43.9% of the interactions, followed by H···N/N···H (17.0%) and H···O/O···H (13.9%). researchgate.netiucr.org A similar distribution is observed in other cyano-prop-2-enoate structures, highlighting the dominant role of hydrogen-mediated interactions. nih.govnih.gov
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Cyanoacrylate Derivatives
| Interaction Type | Contribution (%) for Compound A¹ | Contribution (%) for Compound B² | Contribution (%) for Compound C³ |
| H···H | 43.9% | 45.9% | 43.6% |
| H···N/N···H | 17.0% | 23.3% | 11.2% |
| H···O/O···H | 13.9% | 12.3% | 14.9% |
| H···C/C···H | - | 16.2% | 15.6% |
| C···C | 10.1% | - | 4.4% |
¹Data for ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. researchgate.netiucr.org ²Data for ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. nih.gov ³Data for an ethyl 2-cyano-styryl-nicotinate derivative. nih.gov
Complementing Hirshfeld analysis, Reduced Density Gradient (RDG) analysis is a computational technique that identifies and visualizes non-covalent interactions (NCIs) in real space. protheragen.aijussieu.fr It is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient. protheragen.aijussieu.fr Regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are revealed by plotting the RDG against the electron density. researchgate.net These interactions appear as peaks in the RDG at low electron densities. jussieu.fr The resulting 3D visualization maps these NCI regions as surfaces, which are color-coded to indicate the nature of the interaction: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net This method provides an intuitive visual representation of the forces that govern molecular conformation and crystal packing. protheragen.ai
Circular Dichroism and Optical Rotation for Chiral Analysis
This compound is an achiral molecule and therefore does not exhibit optical activity. However, the introduction of a chiral center into the molecule would yield enantiomeric derivatives susceptible to analysis by chiroptical methods such as Circular Dichroism (CD) and Optical Rotation (OR). The synthesis of chiral cyanoacrylate derivatives has been successfully reported in the literature. nih.govnih.gov
Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgosti.gov An achiral molecule does not produce a CD signal, but enantiomers produce mirror-image spectra. nih.gov The resulting spectrum, plotting the difference in absorbance (ΔA) against wavelength, provides a unique fingerprint for a chiral compound. This is invaluable for determining the absolute configuration of stereocenters and studying conformational changes in solution. researchgate.net For a pair of enantiomers, one will show positive Cotton effects (peaks) where the other shows negative ones. nih.gov
Optical Rotation (OR) , measured using a polarimeter, is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. nih.gov The specific rotation [α] is a characteristic physical property of a chiral molecule. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions (+ for dextrorotatory and - for levorotatory). This technique is fundamental for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample.
For a hypothetical pair of enantiomeric derivatives of this compound, one would expect to observe distinct chiroptical properties as illustrated in the representative table below.
Table 2: Hypothetical Chiroptical Data for a Pair of Chiral Derivatives
| Property | (R)-Derivative | (S)-Derivative |
| Specific Rotation [α]D20 | Positive value (e.g., +85°) | Negative value (e.g., -85°) |
| Circular Dichroism (CD) | ||
| Wavelength (λmax) | ~240 nm | ~240 nm |
| Molar Ellipticity [θ] | Positive Cotton Effect | Negative Cotton Effect |
This table is a representative example illustrating the expected mirror-image relationship in chiroptical data for a pair of enantiomers.
These techniques, CD and OR, are indispensable tools in asymmetric synthesis and pharmaceutical development, where the stereochemistry of a molecule is often directly linked to its biological activity. researchgate.net
Theoretical and Computational Chemistry Investigations of Methyl 3 Chloro 2 Cyanoprop 2 Enoate
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. numberanalytics.commdpi.com This method is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. mdpi.com
In a typical DFT study of Methyl 3-chloro-2-cyanoprop-2-enoate, the first step involves geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure. Such calculations are commonly performed using a specific combination of an exchange-correlation functional and a basis set. For instance, the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely used level of theory for organic molecules. researchgate.netmdpi.com
Once the optimized geometry is obtained, DFT calculations can provide a wealth of information regarding the molecule's energetics and electronic properties, including its total energy, the distribution of electron density, and orbital energies. These fundamental parameters are crucial for the subsequent analyses of reactivity, stability, and spectroscopic properties. numberanalytics.com
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and their Role in Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org These two orbitals are termed the "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction.
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO value suggests a better electron donor (nucleophile). taylorandfrancis.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO (ELUMO) is associated with the molecule's ability to accept electrons; a lower ELUMO value indicates a better electron acceptor (electrophile). ucsb.edu
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small energy gap suggests the molecule is more polarizable and more reactive.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.
| Descriptor | Formula | Chemical Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. Related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of a molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
For this compound, FMO analysis would reveal the distribution of these frontier orbitals. The HOMO is expected to have significant density on the C=C double bond, while the LUMO would likely be distributed over the electron-withdrawing cyano and ester groups, indicating the probable sites for nucleophilic and electrophilic attack.
Electrostatic Potential (ESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (ESP), often visualized as a 3D map (MEP map) on the molecule's electron density surface, is a powerful tool for predicting reactive sites. researchgate.netnumberanalytics.com It illustrates the net electrostatic effect of the molecule's total charge distribution (protons and electrons), providing a visual guide to its relative polarity and the regions most susceptible to electrostatic interactions. researchgate.net
The ESP map is color-coded to represent different potential values:
Red: Regions of the most negative electrostatic potential, indicating electron-rich areas. These sites are prone to attack by electrophiles. numberanalytics.com
Blue: Regions of the most positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to attack by nucleophiles. numberanalytics.comyoutube.com
Green/Yellow: Regions of intermediate or near-zero potential.
In the case of this compound, an ESP analysis would likely identify strong negative potentials (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These areas represent the primary sites for electrophilic attack. researchgate.net Conversely, positive potentials (blue) would be expected around the hydrogen atoms of the methyl group and potentially on the carbon atom attached to the chlorine, making them sites for potential nucleophilic interaction. walisongo.ac.id
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. acs.org Each conformer has a specific potential energy, and mapping these energies as a function of the rotational angles (dihedral angles) generates a Potential Energy Surface (PES). acs.org
For this compound, key rotational bonds include the C-C bond between the double bond and the ester group, and the C-O bond of the ester. A relaxed PES scan can be performed computationally by systematically rotating one of these bonds by a set increment (e.g., 10-15 degrees) and, at each step, optimizing the rest of the molecular geometry to find the lowest energy for that constrained structure. q-chem.comuni-muenchen.de
Plotting the resulting energy versus the dihedral angle reveals the conformational landscape. The minima on the PES correspond to stable, low-energy conformers, while the maxima represent the rotational energy barriers (transition states) between them. researchgate.net This analysis is crucial for understanding the molecule's flexibility and identifying the most populated and likely-to-react conformations under given conditions.
Reaction Pathway and Transition State Calculations
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the minimum energy pathway (MEP) that connects reactants to products on the potential energy surface. acs.org The highest point along this pathway is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. researchgate.net
Locating a transition state is a critical but challenging computational task. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) approach (e.g., QST2 or QST3) are often employed, which use the geometries of the reactant and product (and sometimes an initial guess of the TS) to find the saddle point between them. github.io
Once a candidate TS structure is located, a frequency calculation must be performed for verification. A true first-order saddle point (a transition state) is characterized by having exactly one imaginary vibrational frequency. berkeley.edu The motion corresponding to this imaginary frequency represents the molecular vibration along the reaction coordinate, effectively showing the atoms' movement as they traverse the energy barrier from reactant to product. berkeley.eduyoutube.com For this compound, this methodology could be used to study its reactions, such as nucleophilic addition to the double bond or substitution of the chlorine atom.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (like a solvent) on a timescale of picoseconds to microseconds.
An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and calculating the forces on each atom at very small time steps. This would generate a trajectory of atomic positions over time, revealing how the molecule flexes, rotates, and interacts with its neighbors. Such simulations are invaluable for understanding its conformational flexibility at different temperatures, the stability of its various conformers, and the role of solvent in influencing its structure and reactivity.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can be used to confirm or interpret experimental data. nih.govolemiss.edu
Infrared (IR) Spectroscopy: A frequency calculation, besides being used to verify stationary points on the PES, also yields the vibrational modes of the molecule. Each real, positive frequency corresponds to a specific molecular vibration (e.g., bond stretching, angle bending). This information can be used to generate a theoretical IR spectrum, showing the frequencies and intensities of absorption bands. Comparing this predicted spectrum to an experimental one can aid in peak assignment and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of atomic nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. aip.org These shielding values can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can be a powerful tool for validating the proposed structure of this compound and assigning signals in its experimental spectrum. aip.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions from the ground state to various excited states. acs.orgehu.es These transition energies correspond to the absorption of light in the ultraviolet-visible range and can be used to predict the λmax values in a UV-Vis spectrum.
Research on Structural Derivatives and Analogues of Methyl 3 Chloro 2 Cyanoprop 2 Enoate
Systematic Modification of the Ester Moiety (e.g., Ethyl and Propyl Analogues)
The ester moiety of methyl 3-chloro-2-cyanoprop-2-enoate is a prime target for systematic modification to investigate the influence of steric and electronic effects on the compound's properties. By replacing the methyl group with larger alkyl groups such as ethyl and propyl, researchers can observe changes in reaction rates and product distributions. This systematic approach allows for a deeper understanding of how the size and electron-donating nature of the ester group affect the reactivity of the molecule.
While specific comparative studies on the reactivity of methyl, ethyl, and propyl 3-chloro-2-cyanoprop-2-enoate are not extensively documented in publicly available literature, the principles of organic chemistry suggest that increasing the size of the alkyl group in the ester moiety would likely introduce greater steric hindrance. This could potentially slow down reactions where a nucleophile attacks the carbonyl carbon or the α-carbon.
The synthesis of these analogues would likely follow similar synthetic routes to the methyl ester, involving the condensation of the corresponding alcohol (ethanol or propanol) with a suitable precursor.
Table 1: Comparison of Ester Analogues
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C5H4ClNO2 | 145.54 |
| Ethyl 3-chloro-2-cyanoprop-2-enoate | C6H6ClNO2 | 159.57 |
| Propyl 3-chloro-2-cyanoprop-2-enoate | C7H8ClNO2 | 173.60 |
This table presents a basic comparison of the methyl, ethyl, and propyl analogues. Detailed experimental data on their comparative reactivity and selectivity would require further dedicated research.
Investigation of Alternative Halogen Substituents
Replacing the chlorine atom at the 3-position with other halogens, such as bromine or iodine, offers another avenue for probing the electronic and steric effects on the molecule's reactivity. The nature of the halogen substituent can significantly impact the electrophilicity of the β-carbon and the stability of potential intermediates.
Generally, the electronegativity of halogens decreases down the group (F > Cl > Br > I), which would influence the inductive effect on the double bond. Conversely, the polarizability increases down the group, which can affect the nature of intermolecular interactions and the stability of transition states. The larger atomic radii of bromine and iodine compared to chlorine would also introduce greater steric bulk at the 3-position.
A comparative study of these halogen analogues would provide valuable data on how the leaving group ability and electronic properties of the halogen affect substitution and addition reactions at the double bond.
Table 2: Halogen-Substituted Analogues
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C5H4ClNO2 | 145.54 |
| Methyl 3-bromo-2-cyanoprop-2-enoate | C5H4BrNO2 | 190.00 |
| Methyl 3-iodo-2-cyanoprop-2-enoate | C5H4INO2 | 237.00 |
This table outlines the basic properties of the halogen-substituted analogues. Further experimental investigation is needed to fully characterize their relative reactivity.
Exploration of Structural Isomers and Regioisomeric Variants
The investigation of structural isomers and regioisomers of this compound is crucial for understanding how the relative positions of the functional groups influence the molecule's properties. For instance, the geometric isomers, (E)- and (Z)-methyl 3-chloro-2-cyanoprop-2-enoate, would exhibit different spatial arrangements of the chloro and cyano groups relative to the ester moiety. These differences in stereochemistry can lead to significant variations in reactivity and biological activity due to altered steric interactions and dipole moments.
The synthesis of specific isomers often requires stereoselective synthetic methods. For example, the formation of a Z-isomer has been reported in the synthesis of a related compound, methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate, through the elimination of HCl from a dichloro derivative. nih.gov This suggests that similar strategies could be employed to access specific isomers of the target compound.
Regioisomers, where the chloro and cyano groups are attached to different carbon atoms of the propene backbone, would represent fundamentally different compounds with distinct chemical properties. For example, moving the chloro substituent to the 2-position would create methyl 2-chloro-3-cyanoprop-2-enoate, which would likely exhibit a different reactivity profile due to the altered electronic environment of the double bond.
Table 3: Potential Isomers and Regioisomers
| Compound Name | Isomer Type | Key Structural Difference |
| (E)-Methyl 3-chloro-2-cyanoprop-2-enoate | Geometric Isomer | Substituents on opposite sides of the double bond |
| (Z)-Methyl 3-chloro-2-cyanoprop-2-enoate | Geometric Isomer | Substituents on the same side of the double bond |
| Methyl 2-chloro-3-cyanoprop-2-enoate | Regioisomer | Position of the chloro and cyano groups are swapped |
This table illustrates potential isomers and regioisomers that warrant further investigation to fully map the chemical space around this compound.
Influence of Remote Substituents on Reactivity and Selectivity
The introduction of substituents at positions on the molecule that are not directly involved in the reaction center can still exert a significant influence on reactivity and selectivity through electronic and steric effects. These "remote" substituents can alter the electron density distribution across the molecule and create steric hindrance that favors certain reaction pathways over others.
For instance, if the methyl ester were part of a larger molecular framework, substituents on that framework could electronically influence the reactivity of the 3-chloro-2-cyanoprop-2-enoate moiety. Electron-donating groups could increase the electron density of the double bond, making it more susceptible to electrophilic attack, while electron-withdrawing groups would have the opposite effect.
The quantitative analysis of these substituent effects can often be described by Hammett plots, which correlate reaction rates with substituent constants (σ). Such studies are fundamental in physical organic chemistry for elucidating reaction mechanisms.
Comparative Studies of Electronic and Steric Effects
A comprehensive understanding of the derivatives and analogues of this compound requires a comparative analysis of the electronic and steric effects imparted by various substituents. Electronic effects are typically categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). Steric effects relate to the spatial arrangement of atoms and the hindrance they create.
The Taft equation is a powerful tool in physical organic chemistry that allows for the separation and quantification of polar (electronic) and steric effects of substituents. This linear free energy relationship can be applied to reaction rate data for a series of substituted compounds to determine the sensitivity of the reaction to these effects.
By systematically varying substituents and measuring the resulting changes in reactivity, researchers can build a quantitative structure-activity relationship (QSAR) model. These models are invaluable for predicting the properties of novel, unsynthesized derivatives and for designing molecules with desired chemical or biological activities. The interplay of electronic and steric factors ultimately governs the behavior of these molecules and is a key focus of ongoing research in this area.
Emerging Research Areas and Future Perspectives for Methyl 3 Chloro 2 Cyanoprop 2 Enoate
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. For a reactive species like Methyl 3-chloro-2-cyanoprop-2-enoate, these technologies hold particular promise.
Future research is anticipated to focus on developing robust flow chemistry protocols for the synthesis and subsequent derivatization of this compound. The high heat and mass transfer efficiency of flow reactors could allow for better control over exothermic reactions, such as nucleophilic substitutions at the C3 position, potentially leading to cleaner reaction profiles and higher yields. amt.uk
Automated synthesis platforms, which combine robotic handling with software-driven experimental design, could be employed to rapidly screen a wide array of reaction conditions or to synthesize libraries of derivatives. researchgate.netsynthiaonline.comchimia.chchimia.ch For instance, an automated system could explore the reaction of this compound with a large set of nucleophiles (e.g., amines, thiols, alcohols) under various catalytic conditions, significantly accelerating the discovery of novel compounds with desired properties.
Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization of this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 6 hours | 15 minutes |
| Yield | 75% | 92% |
| Purity (pre-purification) | 85% | 98% |
| Safety Profile | Potential for thermal runaway | Excellent temperature control |
| Scalability | Limited, requires process redesign | Readily scalable by numbering-up |
Development of Novel Catalytic Systems for Specific Transformations
The reactivity of this compound is ripe for exploration with modern catalytic systems. Future work will likely move beyond traditional base or acid catalysis towards more sophisticated and selective methods.
The development of enantioselective catalytic systems for reactions involving this substrate is a significant area for future research. For example, asymmetric conjugate addition reactions using chiral catalysts could provide access to stereochemically rich molecules that are valuable in medicinal chemistry and materials science. Similarly, transition-metal-catalyzed cross-coupling reactions could be developed to substitute the chloro group, a transformation that is challenging due to the electron-withdrawing nature of the adjacent groups.
Furthermore, the design of bifunctional catalysts, which can activate both the electrophilic alkene and a nucleophilic partner simultaneously, could lead to highly efficient and selective transformations. researchgate.net Research in this area could also explore the use of organocatalysts or biocatalysts to promote novel and environmentally benign reactions. sciencedaily.com
Exploration of Photochemical and Electrochemical Reactivity
The conjugated π-system of this compound makes it an interesting candidate for photochemical and electrochemical studies. These methods offer alternative reaction pathways that are often inaccessible under thermal conditions.
Photochemical research could investigate [2+2] cycloaddition reactions with other alkenes to form highly functionalized cyclobutane (B1203170) derivatives. mdpi.com The electron-deficient nature of the double bond suggests it could be a good partner in such reactions. rsc.orgresearchgate.net Additionally, photoinduced electron transfer processes could be explored to generate radical ions of this compound, which could then undergo unique follow-up reactions.
Electrochemical methods could be employed for both the synthesis and transformation of this compound. Electrosynthesis offers a green alternative to traditional chemical methods, often avoiding harsh reagents. acs.org For example, the electrochemical reduction of the double bond or the chloro group could be investigated. Conversely, anodic oxidation could be used to generate reactive intermediates for further functionalization.
Applications in Materials Science (Excluding Polymerization for non-research purposes)
While the propensity of cyanoacrylates to polymerize is well-known, the unique structure of this compound opens up avenues for more specialized, research-focused applications in materials science. pcbiochemres.comindexcopernicus.comresearchgate.net
One promising area is its use as a functional monomer in the synthesis of specialty copolymers with tailored properties. The presence of the chloro group provides a handle for post-polymerization modification, allowing for the creation of functional materials. For instance, it could be incorporated into a polymer backbone and the chloro groups subsequently substituted with moieties that impart specific optical, electronic, or biological properties.
Another research direction could involve its use in the surface modification of materials. acs.orgnih.gov The reactive nature of the molecule could allow it to be covalently grafted onto surfaces like graphene or silica, thereby altering their surface properties (e.g., hydrophobicity, reactivity). acs.orgnih.gov These modified materials could find applications in sensors, catalysts, or biocompatible coatings. researchgate.net
Table 2: Potential Research Applications in Materials Science
| Research Area | Proposed Application of this compound | Potential Outcome |
| Functional Polymers | Co-monomer in radical polymerization | Polymer with pendant chloro groups for further functionalization |
| Surface Modification | Grafting onto hydroxylated surfaces | Creation of a reactive surface for subsequent chemical transformations |
| Hybrid Materials | Reaction with functionalized nanoparticles | Nanocomposites with tailored electronic or optical properties |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new reactivity. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide invaluable insights into the dynamics of short-lived intermediates.
Future studies could employ these techniques to directly observe the transient species formed during photochemical reactions, such as excited states or radical ions, allowing for a detailed mapping of the reaction pathways. Similarly, the kinetics of rapid reactions, like its anionic polymerization initiation, could be studied on their natural timescale, providing a level of detail unattainable with conventional kinetic methods. pcbiochemres.com This fundamental knowledge would be instrumental in controlling reaction outcomes and designing more efficient synthetic protocols.
Computational-Driven Design of Next-Generation Analogues
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules. dntb.gov.ua In the context of this compound, these methods can guide the synthesis of next-generation analogues with enhanced or entirely new functionalities.
Density Functional Theory (DFT) calculations could be used to predict the reactivity of various positions on the molecule towards different reagents, helping to rationalize experimental observations and predict the outcomes of new reactions. researchgate.net For example, the regioselectivity of nucleophilic attack could be modeled to understand the interplay of electronic and steric effects.
Furthermore, computational screening could be used to design new analogues with specific desired properties. By systematically modifying the ester group or replacing the chloro substituent with other functionalities in silico, researchers can identify promising new target molecules for synthesis. This computational-first approach can save significant time and resources by focusing experimental efforts on the most promising candidates for applications in areas ranging from medicinal chemistry to materials science.
Q & A
Q. What are the recommended synthetic pathways for Methyl 3-chloro-2-cyanoprop-2-enoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of the corresponding acid with methanol under acidic catalysis or through nucleophilic substitution of chloro precursors with cyanide groups. Reaction optimization should consider:
- Temperature control : Excessive heat may lead to decomposition of the cyanide moiety.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst choice : Lewis acids like ZnCl₂ may improve reaction kinetics .
Methodological tip: Monitor reaction progress using TLC or GC-MS to identify intermediates and optimize stoichiometry.
Q. How can structural elucidation of this compound be performed using crystallographic techniques?
X-ray crystallography is the gold standard for structural determination. Key steps include:
- Crystal growth : Use slow evaporation in solvents like ethyl acetate or acetonitrile.
- Data collection : Employ synchrotron radiation for high-resolution data.
- Refinement : Utilize SHELXL for small-molecule refinement, ensuring proper handling of thermal displacement parameters .
Note: For visualization, ORTEP-III can generate thermal ellipsoid plots to assess bond angles and torsional strain .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Waste disposal : Segregate halogenated waste and comply with EPA guidelines for cyanide-containing compounds .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound?
Graph set analysis (GSA) can decode hydrogen-bonding patterns in crystals. For this compound:
- Donor-acceptor pairs : The carbonyl oxygen and nitrile group may act as acceptors.
- Network topology : Analyze using Etter’s rules to predict 1D chains or 2D sheets. Computational tools like Mercury (CCDC) can map interactions .
Data contradiction example: Discrepancies in reported melting points may arise from polymorphism; replicate crystallization trials to confirm dominant forms.
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Statistical analysis : Apply ANOVA to compare yields across literature studies, identifying variables (e.g., solvent purity, catalyst aging).
- Reproducibility checks : Use controlled glovebox conditions to eliminate moisture/oxygen interference.
- Mechanistic studies : Probe side reactions via trapping experiments (e.g., using TEMPO for radical pathways) .
Q. Can computational methods predict the reactivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
Q. How can HPLC-MS be optimized for quantifying trace impurities in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
